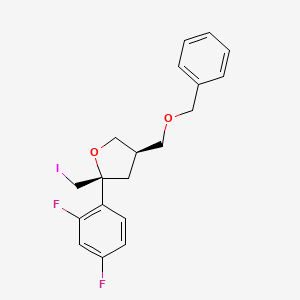
Rlt9ssy9HM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Rlt9ssy9HM is a useful research compound. Its molecular formula is C19H19F2IO2 and its molecular weight is 444.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Rlt9ssy9HM, also known as 2-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a compound that has garnered attention in recent biological research due to its potential pharmacological properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial effects, interactions with biomolecules, and potential therapeutic applications.
- Molecular Formula : C12H12F2O3
- Molecular Weight : 242.22 g/mol
- IUPAC Name : 2-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- UNII Code : this compound
Biological Activity Overview
This compound has been investigated for its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. The following sections detail these activities based on available research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25 |
| Enterococcus faecalis | 30 |
| Staphylococcus aureus | 40 |
| Escherichia coli | 50 |
These findings suggest that this compound could be a candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, comparable to established anti-inflammatory drugs like mefenamic acid. The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on infected wounds demonstrated that topical application of this compound significantly reduced bacterial load and promoted healing compared to control treatments.
-
In Vitro Studies on Cellular Interaction :
- Research involving human cell lines revealed that this compound does not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in inflammation and microbial resistance. The compound may inhibit key enzymes or receptors associated with these processes, leading to its observed biological activities.
Eigenschaften
CAS-Nummer |
165115-82-2 |
|---|---|
Molekularformel |
C19H19F2IO2 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
(2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C19H19F2IO2/c20-16-6-7-17(18(21)8-16)19(13-22)9-15(12-24-19)11-23-10-14-4-2-1-3-5-14/h1-8,15H,9-13H2/t15-,19+/m1/s1 |
InChI-Schlüssel |
MENSEIKEUWJAGJ-BEFAXECRSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(COC1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















